[4-(3-chlorophenyl)piperazin-1-yl](6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
The compound 4-(3-chlorophenyl)piperazinomethanone is a complex organic molecule that features a combination of aromatic, piperazine, and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)piperazinomethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)piperazinomethanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(3-chlorophenyl)piperazinomethanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)piperazinomethanone involves its interaction with specific molecular targets. These may include:
Receptor binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
4-(3-chlorophenyl)piperazinomethanone: can be compared with similar compounds such as:
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Another compound used in organic synthesis.
4-(3-chlorophenyl)piperazinomethanone .
Properties
Molecular Formula |
C21H24ClN5O |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(6-methyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C21H24ClN5O/c1-3-7-27-20-19(14-23-27)18(12-15(2)24-20)21(28)26-10-8-25(9-11-26)17-6-4-5-16(22)13-17/h4-6,12-14H,3,7-11H2,1-2H3 |
InChI Key |
QHBOXFSGVDRKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C=N1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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